2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol, which is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
- 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2N4OS3 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-14-8-4-7-13(16(14)20)9-21-22-15(25)11-27-18-24-23-17(28-18)26-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)/b21-9+ |
InChI Key |
UWPQZNIUSVXILE-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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